
USP7 Inhibitors: A Double-Edged Sword? The
Differential Upregulation of USP22

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HBX 41108

Cat. No.: B1672952 Get Quote

For researchers, scientists, and drug development professionals, the quest for potent and

selective cancer therapies is a continuous endeavor. Ubiquitin-specific protease 7 (USP7) has

emerged as a promising therapeutic target due to its critical role in regulating the stability of

numerous oncoproteins and tumor suppressors. However, recent evidence reveals a potential

compensatory mechanism that could limit the efficacy of USP7 inhibitors: the upregulation of

USP22, another deubiquitinase implicated in cancer progression. This guide provides a

comparative analysis of this phenomenon, supported by experimental data, to aid in the

strategic development of next-generation cancer therapies.

Introduction
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a pivotal

role in cellular processes by removing ubiquitin tags from target proteins, thereby rescuing

them from proteasomal degradation.[1][2] Its substrates include key players in cancer biology,

such as the tumor suppressor p53 and its primary E3 ligase, MDM2.[1][3][4] Inhibition of USP7

is therefore an attractive strategy to destabilize oncogenic proteins and reactivate tumor

suppressor pathways.[5][6] However, a growing body of evidence indicates that targeting USP7

can lead to an unintended consequence: the upregulation of Ubiquitin-Specific Proteptidase 22

(USP22).[7][8][9][10]

USP22 is a component of the SAGA (Spt-Ada-Gcn5 acetyltransferase) complex and is itself

linked to oncogenesis, therapy resistance, and poor prognosis in various cancers.[7][11][12]

The upregulation of USP22 following USP7 inhibition may, therefore, counteract the intended
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therapeutic effects by activating its own downstream pro-cancerous signaling pathways.[7][9]

[10] This guide compares the effects of different USP7 inhibitors on USP22 expression,

presents the underlying molecular mechanism, and provides detailed experimental protocols

for researchers to investigate this phenomenon in their own work.

Comparative Analysis of USP7 Inhibitors on USP22
Upregulation
Studies have shown that various small molecule inhibitors of USP7 induce a dose-dependent

increase in USP22 protein levels in cancer cell lines. This effect has been observed with

structurally distinct inhibitors, suggesting it is an on-target effect of USP7 inhibition rather than

an off-target artifact of a specific chemical scaffold.[7]

USP7 Inhibitor
Cancer Cell
Line(s)

Observed
Effect on
USP22

Putative
Mechanism

Reference

FT671
A549 (Lung),

HCT116 (Colon)

Dose-dependent

upregulation of

USP22 protein.

Transcriptional

upregulation,

possibly via SP1

degradation.

[7]

P5091
H1299 (Lung),

HCT116 (Colon)

Significant

upregulation of

USP22 protein.

Not explicitly

stated, but

presumed to be

similar to FT671.

[7]

HBX41108 H1299 (Lung)

Dramatic

upregulation of

USP22 protein.

Not explicitly

stated, but

presumed to be

similar to FT671.

[7]

Signaling Pathway and Experimental Workflow
The proposed mechanism for USP22 upregulation upon USP7 inhibition involves the

transcription factor SP1. USP7 inhibition is thought to promote the degradation of SP1, which

may act as a transcriptional repressor of the USP22 gene. The reduction in SP1 levels
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consequently leads to de-repressed transcription of USP22 and an increase in USP22 protein.

This elevated USP22 can then deubiquitinate and stabilize its own downstream targets, such

as the oncoprotein c-Myc, potentially mitigating the anti-tumor effects of USP7 inhibition.[7][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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